molecular formula C17H22N2O2 B12801049 Naphthocaine CAS No. 5656-83-7

Naphthocaine

Cat. No.: B12801049
CAS No.: 5656-83-7
M. Wt: 286.37 g/mol
InChI Key: ZSYWYFNJKDJHKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthocaine can be synthesized through the esterification of 4-amino-1-naphthoic acid with beta-diethylaminoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and the final product is subjected to rigorous quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions

Naphthocaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Naphthocaine exerts its effects primarily through the inhibition of sodium ion channels in nerve cells. By blocking these channels, this compound prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. This mechanism is similar to that of other local anesthetics but with a higher potency and longer duration of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Naphthocaine

This compound is unique in its higher potency and longer duration of action compared to other local anesthetics. It also exhibits a lower toxicity profile, making it a safer alternative for certain medical applications .

Properties

CAS No.

5656-83-7

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-3-19(4-2)11-12-21-17(20)15-9-10-16(18)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12,18H2,1-2H3

InChI Key

ZSYWYFNJKDJHKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

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